molecular formula C15H15Cl B8573612 1,1-Diphenyl-3-chloropropane CAS No. 91384-81-5

1,1-Diphenyl-3-chloropropane

Cat. No. B8573612
CAS RN: 91384-81-5
M. Wt: 230.73 g/mol
InChI Key: VZSNLZWOUKDPBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04086234

Procedure details

Repetition of the procedure detailed in Example 12 using piperidine hydrochloride and 1,1-diphenyl-3-chloropropane in place of the 2-azabicyclo[2.2.2]octane hydrochloride and 2,2-diphenyl-4-bromobutyronitrile affords 1-(3,3-diphenylpropyl)piperidine hydrocloride, melting at about 216° - 217° C., and represented by the following structural formula. ##STR13##
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.[NH:2]1[CH2:7][CH2:6][CH2:5][CH2:4][CH2:3]1.[C:8]1([CH:14]([C:18]2[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=2)[CH2:15][CH2:16][Cl:17])[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1.C1(C(C2C=CC=CC=2)(CCBr)C#N)C=CC=CC=1>>[ClH:17].[C:8]1([CH:14]([C:18]2[CH:19]=[CH:20][CH:21]=[CH:22][CH:23]=2)[CH2:15][CH2:16][N:2]2[CH2:7][CH2:6][CH2:5][CH2:4][CH2:3]2)[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1 |f:0.1,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.N1CCCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C(CCCl)C1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C(C#N)(CCBr)C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Cl.C1(=CC=CC=C1)C(CCN1CCCCC1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.